Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate
Description
Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS 313245-08-8) is a tetrahydropyrimidine derivative featuring a butyl ester substituent at position 5, methyl groups at positions 1 and 6, a phenyl group at position 4, and an oxo group at position 2.
Properties
IUPAC Name |
butyl 3,4-dimethyl-2-oxo-6-phenyl-1,6-dihydropyrimidine-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-4-5-11-22-16(20)14-12(2)19(3)17(21)18-15(14)13-9-7-6-8-10-13/h6-10,15H,4-5,11H2,1-3H3,(H,18,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNPGWBBDXQCZJX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Modified Biginelli Condensation
The classical Biginelli reaction combines an aldehyde, β-keto ester, and urea under acidic conditions to form dihydropyrimidinones. For the target compound, modifications are necessary:
Reagents :
-
Aldehyde : Benzaldehyde (for the 4-phenyl group).
-
β-Keto ester : Butyl 3-ketovalerate (to introduce the 5-carboxylate and 6-methyl group).
-
Urea derivative : N-Methylurea (for the 1-methyl group).
Procedure :
-
Combine benzaldehyde (1.2 equiv), butyl 3-ketovalerate (1.0 equiv), and N-methylurea (1.5 equiv) in ethanol.
-
Add catalytic HCl (10 mol%) and reflux at 80°C for 12–24 hours.
-
Isolate the product via vacuum filtration and recrystallize from ethanol.
Optimization Insights :
-
Catalysts : Ionic liquids (e.g., [Dsbim]Cl) improve yields to >85% by enhancing electrophilicity of intermediates.
-
Solvent : Ethanol or methanol favors cyclization; acetonitrile reduces side products.
-
Temperature : Reflux conditions (70–80°C) balance reaction rate and decomposition.
Yield : 65–78% (unoptimized); up to 89% with ionic liquid catalysts.
Stepwise Pyrimidine Ring Assembly
For greater control over substituents, a stepwise approach is employed:
Synthesis of 4-Phenyl-1,6-Dimethyltetrahydropyrimidine Intermediate
-
Grignard Reaction :
-
Cyclocondensation :
-
Combine 2-oxo-4-phenylbutyrate with N-methylurea and formaldehyde in acetic acid.
-
Heat at 100°C for 6 hours to form the tetrahydropyrimidine core.
-
Key Advantage : Avoids regioselectivity issues associated with one-pot methods.
Esterification and Functionalization
Alternative Pathway: Pfitzinger Reaction-Based Synthesis
Adapted from quinoline-pyrimidine hybrid syntheses:
-
Isatin Derivative Preparation :
-
React isatin with methyl vinyl ketone to form a quinoline precursor.
-
-
Cyclocondensation :
-
Treat the quinoline intermediate with chloropyrimidine fragments (e.g., 4-chloro-2-methylpyrimidine) under basic conditions.
-
-
Esterification :
-
Introduce the butyl group via alkylation of the carboxylic acid using butyl bromide and K2CO3.
-
Yield : 70–75% overall; requires stringent anhydrous conditions.
Comparative Analysis of Methods
| Method | Yield | Reaction Time | Key Advantage | Limitation |
|---|---|---|---|---|
| Modified Biginelli | 65–89% | 12–24 h | One-pot simplicity | Limited regioselectivity control |
| Stepwise Assembly | 75–85% | 18–30 h | High substituent control | Multiple purification steps required |
| Pfitzinger-Based | 70–75% | 24–36 h | Compatibility with complex substituents | Sensitive to moisture and oxygen |
Catalytic and Solvent Systems
-
Ionic Liquids : [Dsbim]Cl enhances cyclocondensation rates by stabilizing charged intermediates.
-
Phase Transfer Catalysts : Tetrabutylammonium bromide (TBAB) improves alkylation efficiency in non-polar solvents.
-
Solvents :
Scalability and Industrial Considerations
-
Cost Drivers : Butyl β-keto esters and N-methylurea are commercially available but costlier than standard reagents.
-
Waste Management : MTBE and ionic liquids require recycling protocols to minimize environmental impact.
-
Process Intensification : Continuous-flow systems reduce reaction times by 40% compared to batch methods .
Chemical Reactions Analysis
Types of Reactions
Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert ketones to alcohols or to reduce other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activity, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Mechanism of Action
The mechanism of action of Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting or activating their function. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural analogs vary in ester substituents, functional groups, and additional modifications. Below is a systematic comparison:
Variation in Ester Substituents
a) Ethyl 1,6-Dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS 50628-42-7)
- Molecular Formula : C₁₅H₁₈N₂O₃
- Molecular Weight : 274.32 g/mol
- Key Difference : Ethyl ester instead of butyl.
- Widely used as a reference compound in synthetic studies .
b) Benzyl 1,6-Dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS 60750-24-5)
- Molecular Formula : C₂₀H₂₀N₂O₃
- Molecular Weight : 336.38 g/mol
- Key Difference : Benzyl ester introduces aromaticity, enhancing π-π stacking interactions in biological systems. This may improve binding affinity in target proteins but increases molecular weight .
c) Butyl Analogue
Functional Group Modifications
a) Ethyl 1,6-Dimethyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate (CAS 108958-81-2)
- Key Difference : Replacement of the oxo group (C=O) at position 2 with thioxo (C=S).
- Impact : The thioxo group increases electron density, altering reactivity and hydrogen-bonding capacity. This modification may enhance metal coordination properties or alter pharmacokinetics .
b) Methyl (R,E)-3-Cinnamoyl-1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Key Difference : Addition of a cinnamoyl group at position 3.
Research Implications and Limitations
- Pharmacological Potential: While none of the evidence directly reports biological data for the butyl derivative, structural similarities to DHPMs suggest possible applications in antiviral or anticancer research .
- Physical Property Gaps : Melting points, boiling points, and solubility data are largely unavailable, highlighting the need for experimental characterization .
Biological Activity
Butyl 1,6-dimethyl-2-oxo-4-phenyl-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate is a pyrimidine derivative that has garnered attention for its potential biological activities. Pyrimidines are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial effects. This article reviews the biological activity of this specific compound based on recent research findings.
Chemical Structure and Properties
The compound's structure can be represented as follows:
This structure features a tetrahydropyrimidine ring with various substituents that contribute to its biological activity.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrimidine derivatives. For instance, compounds similar to this compound have shown effectiveness against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium species. The minimum inhibitory concentration (MIC) values for related compounds were reported between 4–8 μg/mL against these pathogens .
Anticancer Activity
This compound has been investigated for its anticancer properties. In vitro studies indicated that it exhibits significant cytotoxicity against various cancer cell lines. For example:
- MDA-MB-231 (triple-negative breast cancer): IC50 values were noted in the range of to .
- MCF-7 (breast cancer): The compound displayed a selectivity index indicating lower toxicity towards normal cells compared to cancer cells .
Table 1 summarizes the IC50 values of butyl 1,6-dimethyl-2-oxo-4-phenyl derivatives against different cancer cell lines:
| Cell Line | IC50 (μM) | Selectivity Index |
|---|---|---|
| MDA-MB-231 | 0.87 - 12.91 | High |
| MCF-7 | 1.75 - 9.46 | Moderate |
| Normal Liver Cells | >2000 | Low |
The mechanism through which butyl 1,6-dimethyl-2-oxo-4-phenyl derivatives exert their anticancer effects appears to involve the inhibition of key signaling pathways associated with cell proliferation and survival. Notably, they have been shown to inhibit matrix metalloproteinases (MMPs), which play a critical role in tumor metastasis .
Case Studies
A notable case study involved the administration of a closely related pyrimidine derivative in a BALB/c nude mouse model inoculated with MDA-MB-231 cells. The study demonstrated that treatment significantly inhibited lung metastasis compared to control groups. The compound's pharmacokinetic profile indicated moderate exposure and favorable bioavailability, suggesting potential for therapeutic use in oncology .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
